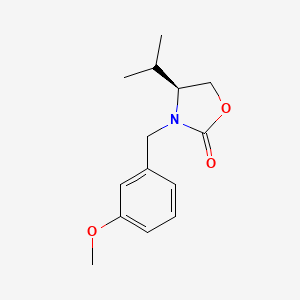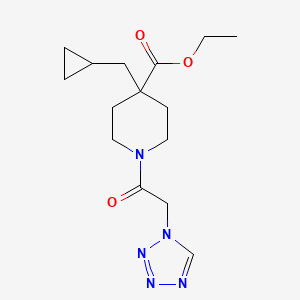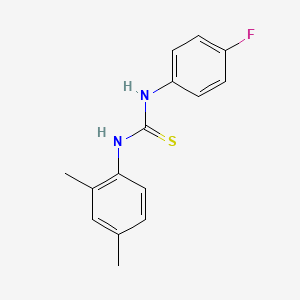
2,6-dimethyl-4-(4-nitrophenoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(4-nitrophenoxy)quinoline, also known as DNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNQ is a quinoline derivative that has a nitrophenyl group attached to it. This compound has been used in various scientific studies due to its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves its ability to absorb light energy and transfer it to a photosensitive material. This process results in the formation of a chemical bond between the photosensitive material and the substrate. The reaction is initiated by the absorption of light energy by this compound, which leads to the formation of a reactive intermediate that can react with the photosensitive material.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce DNA damage and cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications. Additionally, this compound has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases. However, one of the limitations of this compound is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2,6-dimethyl-4-(4-nitrophenoxy)quinoline. One potential area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for further research to explore the potential use of this compound in the production of new materials, including polymers and coatings.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in photolithography and photoresist applications. This compound is used as a photosensitizer in the production of microelectronic components, including printed circuit boards and microchips.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKCKKASDYZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)


![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)




![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)
